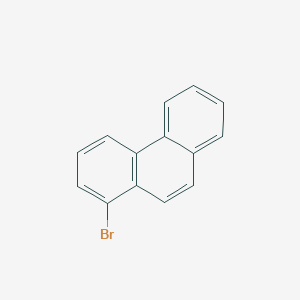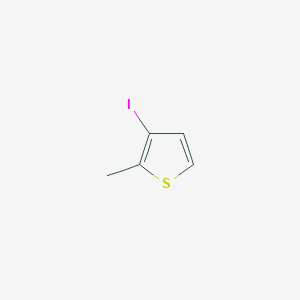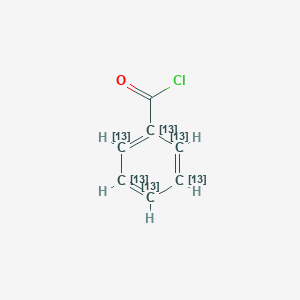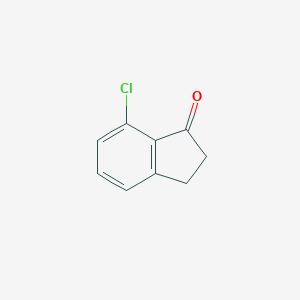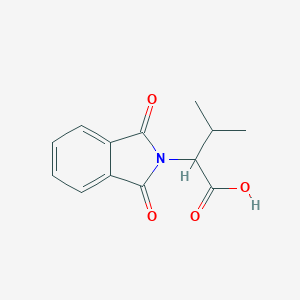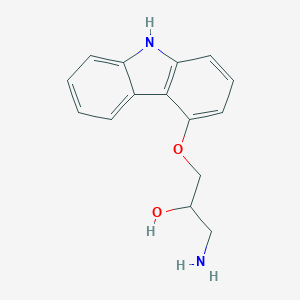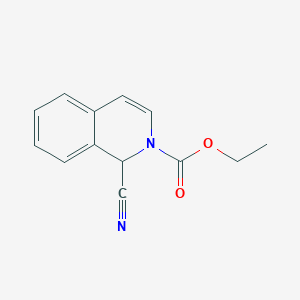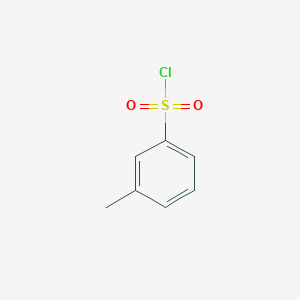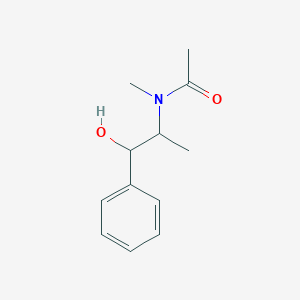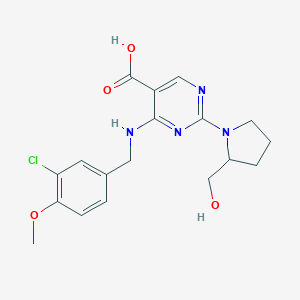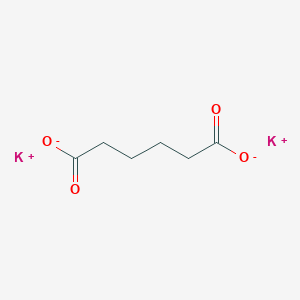![molecular formula C12H19N3OS B108105 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one CAS No. 15637-62-4](/img/structure/B108105.png)
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydropyrido[4,3-d]pyrimidine derivative that has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has shown activity against cancer cells, viruses, and bacteria, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
The potential therapeutic applications of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one are vast, and there are many future directions for research in this area. One area of interest is the development of this compound as a novel anticancer agent. Another area of interest is the potential use of this compound in the treatment of viral and bacterial infections. Finally, the neuroprotective effects of this compound in animal models of Alzheimer's disease warrant further investigation, with the ultimate goal of developing a new treatment for this devastating neurological disorder.
Métodos De Síntesis
The synthesis of 2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-bromo-1-(ethylsulfanyl)propane in the presence of potassium carbonate in dimethyl sulfoxide. This reaction yields the intermediate compound, which is then treated with 2,3-dichloroquinoxaline in the presence of sodium hydride in dimethylformamide to obtain the final product.
Aplicaciones Científicas De Investigación
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various biological assays, including anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
15637-62-4 |
|---|---|
Nombre del producto |
2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Fórmula molecular |
C12H19N3OS |
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-4-17-12-13-10-5-6-15(8(2)3)7-9(10)11(16)14-12/h8H,4-7H2,1-3H3,(H,13,14,16) |
Clave InChI |
HRXDDRRTCRVDFY-UHFFFAOYSA-N |
SMILES isomérico |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
SMILES |
CCSC1=NC2=C(CN(CC2)C(C)C)C(=O)N1 |
SMILES canónico |
CCSC1=NC(=O)C2=C(N1)CCN(C2)C(C)C |
Sinónimos |
9-ethylsulfanyl-4-propan-2-yl-4,8,10-triazabicyclo[4.4.0]deca-8,11-die n-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



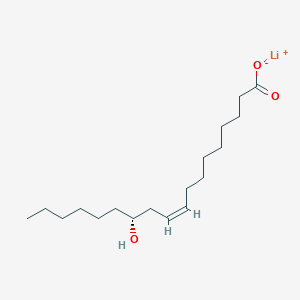
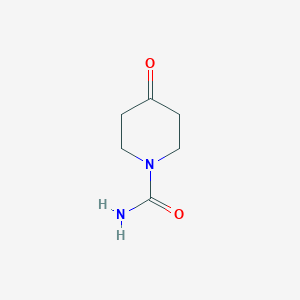
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
